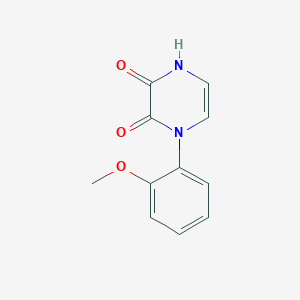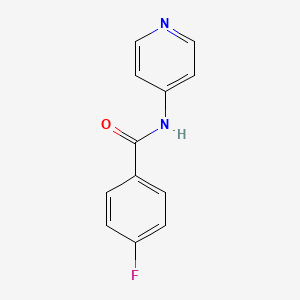![molecular formula C13H10N4O3 B6420288 6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1351398-78-1](/img/structure/B6420288.png)
6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is 270.07529019 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
The antibacterial potential of triazole derivatives, closely related to the specified chemical compound, is significant, especially against Staphylococcus aureus. Triazoles, being bioisosteres of amides, esters, and carboxylic acids, exhibit potent inhibitory actions on key bacterial enzymes such as DNA gyrase and topoisomerase IV. Their unique structural features allow them to exert multiple antibacterial mechanisms, making them promising candidates for addressing drug-resistant bacterial infections (Li & Zhang, 2021).
Catalysis and Drug Synthesis
Triazole derivatives serve as crucial scaffolds in drug discovery and development due to their versatile biological activities and structural variations. They play a significant role in the synthesis of new drugs and have been incorporated into several pharmaceuticals. Their stability under various conditions and ability to engage in multiple types of interactions make them valuable in the design of molecules with desired therapeutic effects (Kaushik et al., 2019).
Synthesis of Heterocycles
The chemical under discussion, with its triazole core, is part of a broader class of compounds that are instrumental in the synthesis of various heterocyclic compounds. These heterocycles are foundational in developing new materials, pharmaceuticals, and agrochemicals due to their complex and diverse biological activities. Triazoles, in particular, have been explored for their potential in creating novel heterocyclic structures with significant pharmacological properties (Gomaa & Ali, 2020).
Immunomodulatory Effects
Research indicates that certain triazole derivatives exhibit immunomodulating activities alongside their antimicrobial effects. This dual action enhances their therapeutic potential, especially in in vivo contexts where they can stimulate the immune system while directly combating pathogens. This property opens avenues for developing drugs that can manage infections more effectively by supporting the body's natural defense mechanisms (Schiaffella & Vecchiarelli, 2001).
Agricultural Applications
Compounds related to the specified chemical structure are utilized in agriculture to create plant protection products. Triazole derivatives have been formulated into insecticides, fungicides, and growth regulators, showcasing their versatility and importance in maintaining crop health and productivity. Their ability to inhibit the growth of various pests and pathogens makes them essential tools in agricultural management (Nazarov et al., 2021).
作用機序
Target of Action
Similar compounds have been found to exhibit significant biological activity, including acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1 .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in viral replication and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity using the microbroth dilution method .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
6-(4-methylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-7-2-4-8(5-3-7)9-6-17-11(12(18)14-9)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSEYKITDQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
![2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420266.png)
![2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420275.png)

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine](/img/structure/B6420308.png)
![1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6420309.png)
